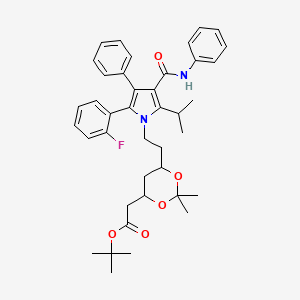

2-FluoroAtorvastatintert-ButylEster

Description

Atorvastatin (B1662188) as a Precursor Molecule for Chemical Modification

Atorvastatin, a complex synthetic molecule, presents multiple sites for chemical alteration. acs.org Its structure, which includes a pyrrole (B145914) core with several substituents, offers a versatile platform for medicinal chemists. acs.org The presence of a carboxylic acid group, in particular, makes it a prime candidate for esterification. The modification of atorvastatin is a subject of ongoing research, with the goal of developing analogs with improved pharmacological profiles. acs.orgnih.gov The industrial synthesis of atorvastatin is a multi-step process, and understanding its chemical pathways is crucial for the development of new derivatives. acs.orgnih.gov

Strategic Incorporation of Fluorine in Pharmaceutical Design: Rationale and Impact on Molecular Properties

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's properties. tandfonline.comresearchgate.netnih.gov The unique characteristics of the fluorine atom, such as its small size and high electronegativity, can profoundly influence a drug's behavior in the body. tandfonline.comnih.gov

Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, thereby affecting its lipophilicity and polarity. tandfonline.comnih.gov Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical factor in a drug's ability to cross cell membranes. ugent.bebenthamscience.com The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which may lead to improved absorption and distribution. tandfonline.combenthamscience.comresearchgate.net However, the effect of fluorination on lipophilicity can be complex and depends on the specific chemical environment. nih.govresearchgate.net For instance, while fluorination of aromatic systems generally increases lipophilicity, the effect on aliphatic chains can be more nuanced. researchgate.net

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Lipophilicity | Generally increases | The C-F bond is more lipophilic than the C-H bond. mdpi.com |

| Polarity | Can be enhanced | The high electronegativity of fluorine creates a stronger dipole moment. tandfonline.comresearchgate.net |

| H-bond Basicity | Can be reduced | Fluorine's electron-withdrawing nature can decrease the basicity of nearby functional groups. nih.govacs.org |

One of the most significant advantages of incorporating fluorine into a drug molecule is the enhanced metabolic stability. tandfonline.comnih.govnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.govnih.govnih.govrsc.org By strategically placing fluorine atoms at sites that are susceptible to metabolic attack, chemists can block these pathways and prolong the drug's half-life in the body. tandfonline.comnih.govnih.gov This strategy can lead to a more sustained therapeutic effect.

The strong electron-withdrawing nature of fluorine can have a substantial impact on the acidity or basicity (pKa) of nearby functional groups. tandfonline.commdpi.comnih.gov This modulation of pKa can be a critical tool for controlling a drug's physical properties and its interaction with biological targets. researchgate.netnih.gov By altering the pKa, it's possible to influence a drug's solubility, permeability, and binding affinity. tandfonline.comnih.gov For example, reducing the basicity of an amine group can improve a compound's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com

Ester Prodrug Strategy in Drug Development: Chemical Design Principles

The ester prodrug approach is a well-established strategy in drug development to overcome various pharmaceutical challenges. scirp.orgnih.govnumberanalytics.comscirp.org A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. scirp.orgscirp.org Ester prodrugs are created by chemically modifying a drug with an ester group. scirp.orgnumberanalytics.com

Esterification is a chemical process that can be used to protect sensitive functional groups within a drug molecule, thereby enhancing its stability. nih.govcarbodiimide.com For drugs containing carboxylic acid groups, such as atorvastatin, esterification can prevent unwanted reactions and degradation. The resulting ester is typically more stable under various pH conditions and can be designed to be cleaved by enzymes in the body to release the active drug. nih.govrsc.orgrsc.orgtandfonline.com This strategy can also improve a drug's taste and reduce irritation at the site of administration.

Facilitation of Biotransformation Pathways

The biotransformation of atorvastatin is a complex process primarily occurring in the liver and gut wall, mediated by several key enzyme systems. nih.gov The primary metabolic pathway involves oxidation by cytochrome P450 3A4 (CYP3A4), which leads to the formation of two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). nih.govmdpi.com These hydroxylated metabolites are equipotent to the parent drug and contribute significantly to its therapeutic effect. oup.com

The introduction of a fluorine atom, as in 2-FluoroAtorvastatin tert-Butyl Ester, is expected to influence these biotransformation pathways. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially affecting its interaction with metabolic enzymes. researchgate.net Specifically, fluorination at certain positions can block sites susceptible to metabolic oxidation, thereby increasing the drug's metabolic stability and prolonging its half-life. nih.gov

The tert-butyl ester group also plays a crucial role. Ester groups can act as prodrug moieties, which are cleaved in the body to release the active carboxylic acid form. However, a bulky tert-butyl ester can also provide steric hindrance, potentially slowing down metabolic reactions at nearby sites. In recent research, tert-butyl esters have been explored to create prodrugs with enhanced metabolic stability and improved delivery to target tissues. nih.govnih.gov The study of compounds like 2-FluoroAtorvastatin tert-Butyl Ester helps researchers understand how these chemical modifications collectively impact the established biotransformation routes of atorvastatin.

Table 1: Key Enzymes and Metabolites in Atorvastatin Biotransformation

| Parent Compound | Key Metabolic Enzyme(s) | Primary Active Metabolites | Primary Inactive Metabolite |

| Atorvastatin | CYP3A4 | ortho-hydroxyatorvastatin | Atorvastatin Lactone |

| Atorvastatin | UGT1A1, UGT1A3 | para-hydroxyatorvastatin | - |

This table outlines the primary biotransformation pathways for the parent compound, atorvastatin. Data derived from references nih.govnih.gov.

Positioning of 2-FluoroAtorvastatin tert-Butyl Ester within Contemporary Medicinal Chemistry Research

Within the landscape of medicinal chemistry, 2-FluoroAtorvastatin tert-Butyl Ester is primarily recognized as a synthetic impurity. pharmaffiliates.com Impurities are compounds that are formed during the manufacturing process of a drug substance and are not the intended final product. The identification and characterization of such impurities are critical for ensuring the safety, quality, and efficacy of the final pharmaceutical product. Regulatory bodies require rigorous control of impurities, and reference standards for compounds like 2-FluoroAtorvastatin tert-Butyl Ester are used for this purpose. usp.org

Beyond its role as an impurity, this compound holds relevance in research. As a fluorinated analog and an ester of atorvastatin, it serves as a valuable chemical probe for several areas of investigation:

Metabolism Studies: It can be used to investigate how fluorination and esterification affect the metabolic pathways of atorvastatin. By comparing its metabolism to that of the parent drug, researchers can gain insights into the structure-metabolism relationships.

Development of Analytical Methods: As a known impurity, it is essential for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), used for quality control in drug manufacturing. mdpi.com

Prodrug Design: The study of ester derivatives like this one can inform the design of novel prodrugs of atorvastatin with potentially improved pharmacokinetic profiles, such as enhanced stability or targeted delivery. nih.gov

While not a therapeutic agent itself, 2-FluoroAtorvastatin tert-Butyl Ester is a significant molecule in the pharmaceutical sciences, contributing to the fundamental understanding of drug purity, metabolism, and the ongoing effort to design better medicines.

Table 2: Research Applications of 2-FluoroAtorvastatin tert-Butyl Ester

| Application Area | Specific Use | Significance |

| Pharmaceutical Analysis | Reference Standard for Impurity Profiling | Ensures the quality, safety, and consistency of manufactured atorvastatin. |

| Medicinal Chemistry | Tool for Structure-Activity Relationship Studies | Helps understand how fluorination impacts metabolic stability and enzyme interaction. |

| Drug Metabolism | Investigating the influence of ester groups on metabolic pathways | Provides insights for the design of next-generation statin prodrugs. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLDCYSMISEWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control in the Synthesis of Fluorinated Statin Analogues

Significance of Chiral Centers in Biologically Relevant Molecules

Chirality, the property of "handedness" in molecules, is fundamental in the realm of pharmaceuticals. veranova.com Many drugs, including statins, possess chiral centers, which are typically carbon atoms bonded to four different substituents. These chiral centers give rise to stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.

The human body is a chiral environment, with enzymes, receptors, and other biological macromolecules exhibiting specific three-dimensional structures. veranova.com Consequently, enantiomers of a chiral drug can interact differently with these biological targets, leading to significant variations in their pharmacological and toxicological profiles. mdpi.com One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. juniperpublishers.com The infamous case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the critical importance of controlling enantiomeric purity in drug development. mdpi.comrsc.org

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of chiral drugs and often recommend the development of single-enantiomer pharmaceuticals. veranova.comnih.gov This focus on chirally pure drugs aims to improve safety and efficacy by administering only the active enantiomer. veranova.com Therefore, the ability to selectively synthesize a specific stereoisomer of a drug like 2-FluoroAtorvastatin tert-Butyl Ester is not just a chemical challenge but a therapeutic necessity. rsc.org

Stereoselective Fluorination Techniques

The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. However, creating a carbon-fluorine bond at a specific stereocenter is a formidable synthetic challenge. acs.org Several advanced techniques have been developed to achieve stereoselective fluorination.

Asymmetric electrophilic fluorination is a powerful strategy for the enantioselective synthesis of fluorinated compounds. nih.gov This method involves the use of a chiral catalyst to control the facial selectivity of the fluorination of a prochiral nucleophile, such as an enolate. The development of electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor has been instrumental in the advancement of this field. acs.org

Chiral catalysts, often derived from cinchona alkaloids or featuring metal complexes with chiral ligands, create a chiral environment around the substrate, directing the incoming electrophilic fluorine to one face of the molecule over the other. nih.govnih.gov This results in the preferential formation of one enantiomer. For instance, chiral phase-transfer catalysts have been successfully employed in the enantioselective fluorocyclization of olefins. nih.govgoogle.com Organocatalysis has also emerged as a valuable tool, with chiral amines or phosphoric acids catalyzing the asymmetric fluorination of aldehydes and ketones. beilstein-journals.org

Table 1: Examples of Asymmetric Electrophilic Fluorination

| Catalyst Type | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) |

| Bis-cinchona alkaloid | Isoxazolinones | NFSI | Up to 85% |

| Chiral Ni(II) complex | β-ketoesters | NFSI | 93–99% |

| Chiral Phosphate (B84403) Anion | Olefins | Cationic Fluorinating Agent | High |

| Chiral Organocatalyst | α-chloroaldehydes | NFSI | High |

This table provides illustrative examples of the high levels of enantioselectivity achievable with modern asymmetric electrophilic fluorination methods.

Transition metal catalysis offers a versatile and efficient means of forging carbon-fluorine bonds with high stereocontrol. nih.govrsc.org These methods often involve the use of a chiral ligand that coordinates to the metal center, thereby influencing the stereochemical outcome of the reaction. Palladium, copper, nickel, and iridium complexes have all been successfully utilized in stereoselective fluorination reactions. acs.orgnih.govescholarship.org

One common approach involves the reaction of a metal enolate with an electrophilic fluorine source. acs.org For example, chiral bis(oxazoline)-copper complexes have been used for the enantioselective fluorination of β-ketoesters. acs.org Another strategy is the palladium-catalyzed cross-coupling of aryl triflates with fluoride (B91410) sources, where the choice of a sterically demanding phosphine (B1218219) ligand is crucial for promoting the desired reaction pathway. rsc.org Furthermore, iridium-catalyzed allylic substitution reactions have been developed to synthesize enantioenriched tertiary allylic fluorides. escholarship.org These transition metal-catalyzed methods are powerful tools for accessing a wide range of chiral fluorinated molecules. nih.gov

Biocatalysis has gained significant traction as a green and highly selective method for synthesizing chiral molecules. nih.gov Enzymes, operating in their native chiral environment, can catalyze reactions with exceptional levels of stereoselectivity. This approach is particularly valuable for the synthesis of complex pharmaceutical intermediates. nih.gov

Engineered enzymes, such as halohydrin dehalogenases and myoglobin-based catalysts, have been developed to perform stereoselective fluorination reactions. utdallas.edunih.gov For example, engineered myoglobin (B1173299) has been used for the stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu In some cases, enzymes can exhibit inverted enantioselectivity with minor modifications to their active sites, providing access to both enantiomers of a target molecule. nih.gov The use of whole-cell systems or isolated enzymes offers a sustainable and efficient alternative to traditional chemical synthesis for producing chiral fluorinated compounds. nih.gov

Control of Stereogenic Centers in the Atorvastatin (B1662188) Side Chain

Both chemical and chemo-enzymatic methods have been developed to control these stereocenters. researchgate.net Chemical approaches often rely on chiral pool synthesis, starting from a readily available chiral molecule, or on asymmetric reactions such as enantioselective reductions or aldol (B89426) reactions. acs.org For instance, an organocatalytic enantioselective desymmetrization of a cyclic anhydride (B1165640) has been used to establish the C3 stereocenter. acs.org

Biocatalytic methods have proven to be particularly effective for the synthesis of the atorvastatin side chain. nih.gov Diketoreductases, for example, can catalyze the stereoselective double reduction of a β,δ-diketo ester to furnish the desired (3R, 5S)-dihydroxy hexanoate (B1226103) intermediate with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net This enzymatic approach offers a simple and efficient route to this critical chiral building block. nih.gov

Diastereoselective and Enantioselective Approaches for 2-FluoroAtorvastatin tert-Butyl Ester

The synthesis of 2-FluoroAtorvastatin tert-Butyl Ester requires precise control over the stereochemistry of both the fluorinated aromatic ring and the dihydroxy side chain. This presents a significant synthetic challenge, necessitating the use of highly selective diastereoselective and enantioselective methods.

The introduction of the fluorine atom at the 2-position of the pyrrole (B145914) ring can be achieved through various fluorination techniques. To control the stereochemistry of the side chain, methods similar to those used for atorvastatin itself can be employed. This could involve an asymmetric synthesis of the fluorinated pyrrole core followed by the attachment of a pre-synthesized chiral side chain. Alternatively, a convergent approach could be used where the fluorinated pyrrole and the chiral side chain are coupled late in the synthesis.

Phase-transfer catalysis has been shown to be effective in the highly enantioselective alkylation of related heterocyclic systems, suggesting its potential applicability in the synthesis of the 2-FluoroAtorvastatin tert-Butyl Ester backbone. nih.gov Furthermore, the use of tert-butyl esters, which can be synthesized efficiently under mild conditions, provides a suitable protecting group strategy for the carboxylic acid functionality during the synthesis. rsc.org

The development of a successful synthetic route to 2-FluoroAtorvastatin tert-Butyl Ester will likely involve a combination of the stereoselective techniques discussed, including asymmetric catalysis and potentially biocatalysis, to ensure the desired stereochemical purity of the final compound. nih.govnih.govutdallas.educonsensus.app

Computational Chemistry and Molecular Modeling of Fluorinated Atorvastatin Ester Analogues

Molecular Docking Studies on Atorvastatin (B1662188) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of atorvastatin derivatives, docking studies are instrumental in understanding their interaction with the active site of the enzyme HMG-CoA reductase (HMGR).

Research on fluorinated atorvastatin analogues has identified key amino acid residues within the HMGR binding site that are crucial for their inhibitory activity. nih.govnih.gov These studies reveal that the binding is primarily governed by hydrophobic and electrostatic interactions. nih.govnih.gov After molecular dynamics simulations, four critical residues have been identified in the HMGR binding site: Lys735, Arg590, Asp690, and Asn686. nih.govnih.gov Additionally, three hydrophobic regions within the binding site contribute significantly to the ligand's affinity. nih.govnih.gov

Notably, the interaction with Arginine 590 (Arg590) appears to be a conserved feature among various statins, highlighting its importance in the binding of these inhibitors to HMG-CoA reductase. The introduction of fluorine atoms into the atorvastatin structure can further modulate these interactions, potentially leading to improved inhibitory activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is invaluable for analyzing the conformational states of flexible molecules like 2-FluoroAtorvastatin tert-Butyl Ester, both in solution and when bound to their target protein.

Analysis of Conformational States in Solution

Quantitative Structure-Activity Relationship (QSAR) Modeling for Atorvastatin Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For atorvastatin analogues, 3D-QSAR studies have been particularly insightful.

In a significant study involving 120 fluorinated derivatives of atorvastatin, researchers developed robust 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These models provided a quantitative understanding of how different structural features contribute to the inhibitory activity against HMG-CoA reductase.

The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). The best CoMFA model yielded a q² of 0.558 and an r² of 0.977, while the best CoMSIA model produced a q² of 0.582 and an r² of 0.919. nih.govnih.gov These results indicate that the models have good predictive power. The analysis revealed that both hydrophobic and electrostatic fields play a crucial role in determining the inhibitory activity of these compounds. nih.govnih.gov

Table 1: Statistical Results of 3D-QSAR Models for Fluorinated Atorvastatin Analogues

| Model | q² | r² |

| CoMFA | 0.558 | 0.977 |

| CoMSIA | 0.582 | 0.919 |

In Silico Prediction of Molecular Interactions and Structural Optimization

The insights gained from molecular docking, MD simulations, and QSAR modeling can be synergistically applied to predict and optimize the molecular interactions of atorvastatin analogues like 2-FluoroAtorvastatin tert-Butyl Ester.

In silico methods allow for the rational design of new derivatives with potentially improved properties. For instance, the finding that the introduction of fluorine atoms or gem-difluoro groups can significantly enhance the inhibitory activity of atorvastatin analogues provides a clear direction for structural optimization. nih.govnih.gov By understanding the key interactions with residues such as Lys735, Arg590, Asp690, and Asn686, medicinal chemists can design new molecules that form stronger and more specific bonds with the HMG-CoA reductase active site. nih.govnih.gov

The process of structural optimization involves a cycle of designing new molecules in silico, predicting their activity and properties using computational models, and then synthesizing and testing the most promising candidates. This iterative approach, guided by computational chemistry, accelerates the discovery of more potent and selective drug candidates.

Advanced Analytical Methodologies for Characterization of 2 Fluoroatorvastatintert Butylester and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. diva-portal.org By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for the structural elucidation of organic molecules like 2-FluoroAtorvastatin tert-Butyl Ester. researchgate.nethyphadiscovery.com

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 2-FluoroAtorvastatin tert-Butyl Ester, the spectrum would display characteristic signals for the aromatic protons on the fluoro-phenyl, phenyl, and phenylcarbamoyl rings, as well as signals for the pyrrole (B145914), dioxane, and tert-butyl groups. researchgate.netchemicalbook.com The chemical shifts (δ), signal splitting patterns (multiplicity), and integration values are used to piece together the molecular framework.

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon backbone. researchgate.netchemicalbook.com Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., C=O, C-F, aromatic C-H, aliphatic CH, CH₂, CH₃). rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

The combined data from ¹H and ¹³C NMR, often supported by two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of 2-FluoroAtorvastatin tert-Butyl Ester and its synthetic intermediates. hyphadiscovery.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups Note: These are generalized expected shift ranges. Actual values are solvent and instrument dependent.

| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Aromatic (Ar-H) | 6.8 – 8.5 | 110 – 160 |

| Amide (N-H) | ~9.6 | N/A |

| Ester (O-C(CH₃)₃) | ~1.4 – 1.6 | ~80 (quaternary C), ~28 (CH₃) |

| Alkyl (CH, CH₂) | 1.0 – 4.5 | 20 – 70 |

| Isopropyl (CH(CH₃)₂) | ~1.5 (d), ~3.0 (sept) | ~22 (CH₃), ~26 (CH) |

This table is generated based on general principles of NMR spectroscopy and data for similar structures. chemicalbook.comchemicalbook.comrsc.org

¹⁹F NMR for Fluorine-Containing Compounds

For fluorinated pharmaceuticals, ¹⁹F NMR spectroscopy is an exceptionally valuable and highly specific analytical tool. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals with a wide chemical shift range, which minimizes the risk of signal overlap. diva-portal.orgnih.gov

In the analysis of 2-FluoroAtorvastatin tert-Butyl Ester, ¹⁹F NMR provides direct evidence of the fluorine atom's presence and its specific location on the phenyl ring. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, confirming its position relative to other substituents. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H or ¹³C nuclei (J-coupling) can provide crucial information about through-bond connectivity, further solidifying the structural assignment. nih.govrsc.org This technique is instrumental for distinguishing between potential positional isomers that may arise during synthesis. nih.govresearchgate.net

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful, non-destructive method for characterizing compounds in their solid, crystalline form. researchgate.netjeol.com The physical properties of an API, such as solubility and stability, can be significantly influenced by its crystalline form (polymorphism). nsf.gov

Solid-state NMR is uniquely sensitive to the local molecular environment, which can differ between various polymorphs, solvates, or hydrates. nih.goveuropeanpharmaceuticalreview.com By using techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from solid powders. oup.com For 2-FluoroAtorvastatin tert-Butyl Ester, ¹³C and ¹⁹F ssNMR can be used to:

Identify and differentiate between different crystalline forms. jeol.comnih.gov

Detect the presence of amorphous content within a crystalline sample. oup.com

Provide insights into molecular packing and intermolecular interactions within the crystal lattice. nsf.gov

Confirm the presence of single or multiple molecules in the crystallographic asymmetric unit, which is indicated by the splitting or doubling of NMR signals. researchgate.netnih.gov

This information is invaluable for controlling the manufacturing process and ensuring the consistency of the solid form of the drug intermediate. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining molecular weight, confirming elemental composition, and elucidating molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a parent ion, often with a precision of less than 5 parts per million (ppm). scirp.org This precision allows for the determination of a molecule's elemental composition, which is a critical step in confirming its identity.

For 2-FluoroAtorvastatin tert-Butyl Ester (C₄₀H₄₇FN₂O₅), HRMS would be used to measure the exact mass of its protonated molecule, [M+H]⁺. scirp.org The experimentally determined mass would then be compared to the theoretically calculated mass. A close match between these values provides strong evidence for the correct molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

Table 2: HRMS Data for 2-FluoroAtorvastatin tert-Butyl Ester

| Parameter | Value |

| Molecular Formula | C₄₀H₄₇FN₂O₅ |

| Nominal Mass | 654 g/mol |

| Calculated Monoisotopic Mass [M+H]⁺ | 655.3542 g/mol |

| Observed [M+H]⁺ | Value to be determined experimentally |

| Mass Error (ppm) | Value to be determined experimentally |

Table based on the known molecular formula. lgcstandards.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This process provides a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. scirp.org

For 2-FluoroAtorvastatin tert-Butyl Ester, MS/MS analysis would reveal key structural motifs by identifying characteristic neutral losses and fragment ions. scirp.org This data is invaluable for confirming the connectivity of the different parts of the molecule, such as the cleavage of the tert-butyl ester group or fragmentation of the pyrrole core.

Furthermore, MS/MS is a cornerstone for metabolite identification. hyphadiscovery.comnih.gov Human metabolism of atorvastatin (B1662188) often involves hydroxylation. mdpi.commdpi.com If 2-FluoroAtorvastatin were to be metabolized, LC-MS/MS methods could be employed to detect and identify potential metabolites, such as hydroxylated species, in biological matrices. mdpi.comnih.govnih.gov By comparing the fragmentation patterns of the parent drug and its potential metabolites, the site of metabolic modification can often be pinpointed.

Table 3: Predicted Major Fragmentation Pathways for Atorvastatin Analogs in MS/MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Description of Neutral Loss / Fragment |

| [M+H]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl ester |

| [M+H]⁺ | [M+H - C₅H₁₀O₂]⁺ | Loss of tert-butyl acetate (B1210297) |

| [M+H]⁺ | Fragment corresponding to the pyrrole core | Cleavage of the ethyl chain linking the pyrrole and dioxane rings |

| [M+H]⁺ | Fragment corresponding to the fluorophenyl group | Cleavage at the pyrrole ring |

This table is based on established fragmentation patterns for atorvastatin and its derivatives. scirp.org

Chromatographic Separation Methods

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the high-resolution separation required for complex mixtures. For 2-Fluoroatorvastatin tert-butyl ester, various specialized chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Intermediate Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-Fluoroatorvastatin tert-butyl ester and for monitoring the progress of its synthesis by analyzing its intermediates. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

A typical RP-HPLC method for the purity assessment of 2-Fluoroatorvastatin tert-butyl ester would involve a C18 column, which is a hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of both polar intermediates and the more non-polar 2-Fluoroatorvastatin tert-butyl ester. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic rings within the molecule absorb UV light at specific wavelengths, typically around 244 nm for atorvastatin and its analogs. mdpi.com

The method would be validated to demonstrate its suitability for its intended purpose, including parameters like specificity, linearity, accuracy, precision, and robustness. ijrpr.comnih.gov For instance, the limit of detection (LOD) and limit of quantification (LOQ) for impurities would be established to ensure that even trace levels of byproducts can be reliably detected and quantified. ijrpr.combioline.org.br

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of 2-Fluoroatorvastatin tert-Butyl Ester

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 244 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table is illustrative and based on typical methods for atorvastatin and its impurities.

Chiral HPLC for Enantiomeric Purity Determination

2-Fluoroatorvastatin tert-butyl ester possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have distinct pharmacological and toxicological profiles, it is crucial to control the stereochemical purity of the desired isomer. Chiral HPLC is the gold standard for separating and quantifying these stereoisomers. ajol.info

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of atorvastatin and its analogs. ajol.info The mobile phase is typically a non-polar organic solvent mixture, such as n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), in what is known as normal-phase chromatography. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. ajol.infokoreascience.krresearchgate.net

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve adequate resolution between the stereoisomeric peaks.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Purity of Atorvastatin Analogs

| Parameter | Value/Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (e.g., 85:15:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

This table provides representative conditions for the chiral separation of similar compounds.

Hyphenated Techniques (e.g., LC-MS, LC-NMR-MS) for Comprehensive Analysis

To gain deeper structural insights into the main compound and its impurities, HPLC is often coupled with mass spectrometry (MS) or even a combination of Nuclear Magnetic Resonance (NMR) and MS. These "hyphenated" techniques provide a powerful tool for comprehensive analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry) is instrumental in the identification of unknown impurities. researchgate.net As compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This data is crucial for elucidating the structures of process-related impurities and degradation products. ijpsdronline.comnih.govnih.gov For 2-Fluoroatorvastatin tert-butyl ester, LC-MS can confirm the incorporation of the fluorine atom and the tert-butyl ester group.

LC-NMR-MS (Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry) represents a more advanced hyphenated technique. It provides online structural elucidation by combining the separation power of LC with the detailed structural information from NMR and the molecular weight information from MS. While less common for routine analysis due to its complexity and cost, it is an invaluable tool for the definitive characterization of novel compounds and complex impurity profiles. nih.gov

Other Spectroscopic and Elemental Analysis Techniques

Beyond chromatography, a range of spectroscopic and elemental analysis techniques are employed to provide a complete characterization of 2-Fluoroatorvastatin tert-butyl ester.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and the chemical state of the elements within a material. For 2-Fluoroatorvastatin tert-butyl ester, XPS can be used to confirm the presence and bonding environment of fluorine, carbon, oxygen, and nitrogen atoms. researchgate.netresearchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) : NEXAFS spectroscopy provides information about the unoccupied electronic states and the local coordination environment of atoms. It can be particularly useful for characterizing the electronic structure of the fluorinated phenyl ring in 2-Fluoroatorvastatin tert-butyl ester. researchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Fluoroatorvastatin tert-butyl ester would show characteristic absorption bands for the C=O (ester and amide), N-H (amide), C-F, and aromatic C-H bonds, confirming the compound's structure.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₄₀H₄₇FN₂O₅) to confirm the empirical formula and the purity of the compound. pharmaffiliates.com

Method Development and Validation for Analytical Characterization of Novel Chemical Entities

The development and validation of analytical methods for a novel chemical entity like 2-Fluoroatorvastatin tert-butyl ester are governed by stringent guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eueuropa.eu

Method development is a systematic process that involves:

Defining the analytical target profile (ATP), which outlines the requirements of the method.

Selecting the appropriate analytical technique (e.g., HPLC, GC).

Optimizing the method parameters (e.g., mobile phase, column, temperature) to achieve the desired performance. mdpi.comijrpr.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. amsbiopharma.comipharmaguide.com According to ICH guidelines, validation involves evaluating several performance characteristics: bioline.org.brnih.gov

Specificity : The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A comprehensive validation report is generated that documents all the procedures and results, ensuring the reliability and reproducibility of the analytical methods used for the characterization of 2-Fluoroatorvastatin tert-butyl ester. europa.eu

In Vitro Biotransformation and Metabolic Fate of Fluorinated Atorvastatin Ester Analogues

In Vitro Metabolic Stability Assessment Methodologies

In vitro metabolic stability assays are fundamental tools for predicting a compound's in vivo persistence and clearance. These assays utilize various liver-derived preparations to simulate the metabolic environment of the body.

Use of Liver Microsomes (e.g., CYP-mediated metabolism)

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. researchgate.net These preparations are cost-effective and suitable for high-throughput screening to evaluate CYP-mediated oxidative metabolism. researchgate.net In a typical assay, the test compound is incubated with liver microsomes in the presence of an NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity. nih.gov The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. For compounds structurally related to Atorvastatin (B1662188), CYP enzymes, particularly CYP3A4, are the primary drivers of oxidative metabolism. nih.gov

Hepatocyte and S9 Fraction Incubation Systems

While microsomes are excellent for studying Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions. To obtain a more complete metabolic profile, more complex systems are employed.

Hepatocytes : Intact liver cells (hepatocytes) are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as intact cell membranes with active transporters. researchgate.netresearchgate.net Incubations with suspended or plated hepatocytes can provide more predictive data on hepatic clearance than subcellular fractions. researchgate.net For compounds like Atorvastatin that are actively transported into hepatocytes, the cell concentration in the incubation can significantly impact the observed metabolic rate. nih.gov

S9 Fraction : The S9 fraction is the supernatant obtained from the centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a comprehensive system for studying both Phase I and Phase II metabolic pathways. kosheeka.comnih.gov S9 fractions are less labor-intensive and more amenable to automation than hepatocyte assays, making them a practical choice for screening metabolic stability. nih.gov

| System | Enzymes Present | Primary Use | Advantages | Limitations |

|---|---|---|---|---|

| Liver Microsomes | Phase I (primarily CYPs, FMOs) | Screening for oxidative metabolism | Cost-effective, high-throughput, well-characterized | Lacks cytosolic enzymes (Phase II) and transporters |

| S9 Fraction | Phase I and Phase II (cytosolic) | General metabolism screening | More comprehensive than microsomes, relatively inexpensive kosheeka.com | Enzyme activity can be lower than in hepatocytes |

| Hepatocytes | Full complement of Phase I & II enzymes and transporters | Predicting hepatic clearance and metabolite profiles researchgate.net | Most physiologically relevant system, includes transport researchgate.net | Expensive, labor-intensive, limited viability |

| Recombinant Enzymes | Single, specific enzyme (e.g., one CYP isozyme) | Reaction phenotyping, specific pathway analysis | Identifies role of a specific enzyme without confounding activities | Does not reflect metabolic cooperativity between enzymes |

Recombinant Enzyme Systems for Specific Pathways

To identify the specific enzyme(s) responsible for a particular metabolic reaction, recombinant enzyme systems are used. These systems consist of individual human drug-metabolizing enzymes, such as a specific CYP isozyme (e.g., CYP3A4, CYP2C9), expressed in a cellular system (e.g., insect cells or bacteria). pharmgkb.org By incubating the drug candidate with a panel of these individual enzymes, it is possible to pinpoint which ones are capable of metabolizing the compound. This approach is crucial for predicting potential drug-drug interactions, where one drug might inhibit or induce an enzyme responsible for another drug's clearance. For fluvastatin, a related statin, recombinant enzymes were used to demonstrate that while several CYPs can form metabolites, CYP2C9 is the major contributor to its metabolism. pharmgkb.org

Enzyme Phenotyping of Metabolizing Enzymes Involved in Biotransformation

Enzyme phenotyping (or reaction phenotyping) is the process of identifying the specific enzymes responsible for a drug's metabolism. This is typically achieved through two main approaches:

Correlation Analysis : The rate of metabolite formation is measured in a panel of individual human liver microsomes with well-characterized variations in CYP activities. A strong correlation between the rate of metabolism and the activity of a specific CYP (e.g., CYP3A4) suggests that enzyme's involvement.

Inhibition Studies : The drug is incubated with human liver microsomes in the presence and absence of potent, selective chemical inhibitors for specific CYP isozymes. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) provides strong evidence for that enzyme's role. nih.gov

For a compound like 2-FluoroAtorvastatin tert-Butyl Ester, phenotyping would likely focus initially on CYP3A4, given its known role in metabolizing the parent Atorvastatin, and carboxylesterases (such as CES1) due to the presence of the ester linkage. nih.gov

Identification of In Vitro Metabolites and Their Chemical Structures

Following incubation, the primary goal is to identify the chemical structures of any metabolites formed. For 2-FluoroAtorvastatin tert-Butyl Ester, metabolic pathways are predicted based on its chemical structure and the known metabolism of Atorvastatin and other molecules containing a tert-butyl group.

The tert-butyl group, while often added to increase steric hindrance and metabolic stability, is itself subject to oxidation by CYP enzymes. hyphadiscovery.com A common pathway involves hydroxylation to form a primary alcohol, which can be further oxidized to a carboxylic acid. nih.govhyphadiscovery.com Additionally, the ester bond is susceptible to hydrolysis by carboxylesterases, which would release the active acid form of the drug. nih.gov The aromatic rings of the core structure are also potential sites for CYP-mediated hydroxylation, similar to the formation of ortho- and para-hydroxy atorvastatin from Atorvastatin.

| Metabolic Reaction | Predicted Metabolite | Enzyme Class | Notes |

|---|---|---|---|

| Ester Hydrolysis | 2-FluoroAtorvastatin | Carboxylesterases (e.g., CES1) nih.gov | Cleavage of the tert-butyl ester to form the active carboxylic acid. |

| Hydroxylation of Aromatic Ring | ortho- or para-hydroxy-2-FluoroAtorvastatin tert-Butyl Ester | Cytochrome P450 (likely CYP3A family) | Analogous to the primary metabolism of Atorvastatin. |

| Oxidation of tert-Butyl Group | Hydroxy-tert-butyl metabolite | Cytochrome P450 (e.g., CYP3A4, CYP2C8) hyphadiscovery.com | Initial oxidation of one of the methyl groups on the ester. |

| Further Oxidation of tert-Butyl Group | Carboxy metabolite | Alcohol/Aldehyde Dehydrogenase | Further oxidation of the hydroxy-tert-butyl metabolite. hyphadiscovery.com |

Analytical Approaches for Metabolite Profiling

Identifying metabolites in a complex biological matrix requires powerful analytical techniques that combine separation with sensitive detection and structural elucidation capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the workhorse of metabolite identification. emrespublisher.com High-performance liquid chromatography (HPLC) separates the parent drug from its metabolites based on their physicochemical properties. The separated compounds then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z), confirming the mass of potential metabolites (e.g., an increase of 16 Da for hydroxylation). Tandem MS (MS/MS) involves fragmenting the ionized molecules and analyzing the resulting fragment ions to deduce the molecule's structure and locate the site of metabolic modification. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. nih.govmdpi.com This capability is invaluable for distinguishing between metabolites with the same nominal mass but different elemental formulas, thus increasing the confidence in structural assignments.

These analytical methods are essential for creating a comprehensive metabolic map of a new chemical entity, providing the foundation for further drug development and safety assessment. googleapis.com

| Technique | Principle | Information Gained |

|---|---|---|

| HPLC | Separation based on polarity and interaction with a stationary phase. | Separates parent drug from metabolites; provides retention time. |

| LC-MS/MS | Separation by LC followed by mass analysis and fragmentation of selected ions. nih.gov | Molecular weight of metabolites; structural information from fragmentation patterns. |

| HRMS | Mass spectrometry with very high mass accuracy and resolving power. nih.gov | Precise molecular weight and determination of elemental composition. mdpi.com |

Detection of Potential Reactive Intermediates from Biotransformation

The in vitro biotransformation of xenobiotics, including fluorinated atorvastatin ester analogues, is a critical area of study to understand their metabolic fate and potential for toxicity. A key concern in drug metabolism is the formation of reactive intermediates, which are chemically unstable species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. The detection of such intermediates is a cornerstone of preclinical safety assessment.

For a compound like 2-FluoroAtorvastatin tert-Butyl Ester, metabolic activation would likely be initiated by phase I enzymes, primarily the cytochrome P450 (CYP) superfamily. Atorvastatin itself is extensively metabolized by CYP3A4 to form ortho- and para-hydroxylated derivatives . The introduction of a fluorine atom on the phenyl ring, as in 2-FluoroAtorvastatin, is a common strategy in medicinal chemistry to block sites of metabolism and enhance metabolic stability acs.orgsemanticscholar.org. The carbon-fluorine bond is exceptionally strong, making the fluorinated phenyl ring resistant to oxidative metabolism by CYP enzymes acs.org.

Therefore, the formation of reactive intermediates from 2-FluoroAtorvastatin tert-Butyl Ester would more likely originate from the oxidation of other "soft spots" in the molecule. Potential sites for oxidative metabolism that could lead to reactive species include the pyrrole (B145914) ring or the isopropyl group.

The standard in vitro methodology for detecting potential reactive intermediates involves incubating the compound with liver microsomes, which are a rich source of CYP enzymes, in the presence of a trapping agent. Glutathione (GSH) is the most commonly used trapping agent due to its biological relevance as a cellular nucleophile that detoxifies electrophilic species. If a reactive intermediate is formed, it will be trapped by GSH, forming a stable conjugate that can be detected and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS) acs.org.

The general workflow for detecting reactive intermediates from 2-FluoroAtorvastatin tert-Butyl Ester in vitro would be as follows:

Incubation: The compound would be incubated with human liver microsomes, supplemented with the necessary cofactor NADPH to initiate CYP-mediated oxidation. The incubation mixture would also contain a high concentration of glutathione. Control incubations would be performed without NADPH or without the compound to identify any non-enzymatic or background signals.

Sample Preparation: Following incubation, the samples would be processed to precipitate proteins and extract the metabolites and GSH conjugates.

LC-MS/MS Analysis: The extracted samples would be analyzed by high-resolution LC-MS/MS. The detection of potential GSH adducts would be guided by searching for the characteristic mass of the parent compound plus the mass of glutathione (307.32 g/mol ), minus the elements of water in the case of an epoxide intermediate, for example. The isotopic pattern of the ions can also provide clues to the elemental composition of the metabolites.

Structure Elucidation: The fragmentation pattern of the detected GSH conjugate in the tandem mass spectrum would be analyzed to elucidate the structure of the reactive intermediate and identify the site of metabolic activation on the parent molecule.

Below is a table summarizing the common analytical techniques used in the detection and characterization of reactive metabolites.

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound, metabolites, and conjugates from the complex biological matrix. | Retention time of each component. |

| Tandem Mass Spectrometry (MS/MS) | Detection and structural characterization of metabolites and conjugates. | Molecular weight and fragmentation pattern for structure elucidation. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine the elemental composition of metabolites. | High-confidence identification of molecular formulas. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated metabolites or conjugates. | Detailed structural information, including stereochemistry. |

| Radiolabeling (e.g., with 14C or 3H) | Tracing the disposition of the drug and its metabolites, including covalently bound adducts. | Quantitative assessment of covalent binding to macromolecules. |

Enzymatic Hydrolysis Mechanisms of the tert-Butyl Ester Moiety in Biological Systems

The tert-butyl ester moiety in 2-FluoroAtorvastatin tert-Butyl Ester is susceptible to enzymatic hydrolysis in biological systems, which would convert the ester prodrug into its active carboxylic acid form. This bioactivation is primarily catalyzed by esterases, a class of hydrolase enzymes.

Role of Esterases and Lipases in Cleavage

The cleavage of the ester bond in drugs and prodrugs is predominantly carried out by carboxylesterases (CES) nih.govnih.gov. In humans, two major carboxylesterases, CES1 and CES2, are responsible for the hydrolysis of a wide array of ester-containing compounds. These enzymes are serine hydrolases that employ a catalytic triad of serine, histidine, and a carboxylic acid (aspartate or glutamate) in their active site to effect the hydrolysis of the ester bond mdpi.comresearchgate.net.

The substrate specificities of CES1 and CES2 are distinct and often complementary:

CES1 is the dominant carboxylesterase in the human liver and is also found in other tissues like the lungs and adipose tissue. It generally prefers to hydrolyze esters with a large acyl group and a small alcohol moiety nih.govnih.gov.

CES2 is highly expressed in the small intestine and is also present in the liver, kidney, and brain. It typically hydrolyzes esters with a small acyl group and a large, bulky alcohol group nih.govnih.govmdpi.com.

Considering the structure of 2-FluoroAtorvastatin tert-Butyl Ester, the acyl portion (the atorvastatin molecule) is large and complex, while the alcohol moiety is a bulky tert-butyl group. Based on the general substrate preferences of CES isozymes, it can be postulated that both CES1 and CES2 may contribute to its hydrolysis. However, the large size of both the acyl and alcohol groups may influence the rate and efficiency of hydrolysis by either enzyme. The steric hindrance of the tert-butyl group is a significant factor that could potentially slow down the rate of enzymatic cleavage.

Lipases are another class of enzymes that can hydrolyze ester bonds, primarily in triglycerides. While their main physiological role is in lipid metabolism, some lipases can also hydrolyze ester-containing drugs. Atorvastatin has been shown to affect the activity of hepatic lipase (B570770) nih.govcapes.gov.br. However, the contribution of lipases to the hydrolysis of drug esters is generally considered to be less significant than that of carboxylesterases, especially for compounds that are substrates for the highly efficient CES1 and CES2 enzymes.

The table below summarizes the key characteristics of the primary enzymes involved in the cleavage of the tert-butyl ester moiety.

| Enzyme | Primary Location | Substrate Preference (Alcohol/Acyl Group) | Likely Role in Hydrolysis of 2-FluoroAtorvastatin tert-Butyl Ester |

| Carboxylesterase 1 (CES1) | Liver | Small / Large | Potential role due to the large acyl group, but the bulky alcohol group may be a limiting factor. |

| Carboxylesterase 2 (CES2) | Small Intestine | Large / Small | Potential role due to the bulky alcohol group, but the large acyl group may not be optimal. |

| Lipases | Adipose tissue, Pancreas, Liver | Triglycerides | Likely a minor role compared to carboxylesterases. |

Factors Affecting Hydrolysis Rates In Vitro

The rate of enzymatic hydrolysis of 2-FluoroAtorvastatin tert-Butyl Ester in vitro can be influenced by a variety of factors. Understanding these factors is crucial for accurately predicting the in vivo behavior of the compound and for designing appropriate in vitro experiments.

Structural Factors of the Substrate:

Steric Hindrance: The tert-butyl group is sterically bulky, which can hinder the access of the ester carbonyl group to the active site of the hydrolyzing enzyme. This steric hindrance is a major determinant of the rate of hydrolysis acs.org.

Electronic Effects: The electronic properties of the acyl and alcohol moieties can influence the susceptibility of the ester bond to nucleophilic attack by the serine residue in the enzyme's active site.

Enzyme-Related Factors:

Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of the active enzyme in the in vitro system.

Genetic Polymorphisms: Variations in the genes encoding carboxylesterases can result in enzymes with altered activity, which can lead to inter-individual differences in hydrolysis rates.

Experimental Conditions:

pH: Enzymatic activity is highly dependent on the pH of the surrounding medium. Each esterase has an optimal pH range for its catalytic activity.

Temperature: As with most enzymatic reactions, the rate of hydrolysis increases with temperature up to an optimal point, after which the enzyme begins to denature.

Co-solvents: Organic solvents are often used to dissolve poorly water-soluble compounds in in vitro assays. However, these solvents can affect enzyme structure and activity, and their concentration needs to be carefully controlled.

Presence of Inhibitors or Inducers: Other compounds present in the incubation mixture could potentially inhibit or induce the activity of the esterases, thereby altering the rate of hydrolysis.

The following table details the key factors that can affect the in vitro hydrolysis rate of 2-FluoroAtorvastatin tert-Butyl Ester.

| Factor | Effect on Hydrolysis Rate | Rationale |

| Substrate Concentration | Follows Michaelis-Menten kinetics; rate increases with concentration until saturation. | The enzyme's active sites become saturated at high substrate concentrations. |

| Enzyme Source (e.g., liver vs. intestinal microsomes) | Varies depending on the relative abundance and activity of CES1 and CES2. | CES1 is dominant in the liver, while CES2 is dominant in the intestine. |

| pH | Optimal rate at a specific pH, with decreased activity at higher or lower pH values. | pH affects the ionization state of amino acid residues in the enzyme's active site. |

| Temperature | Increases with temperature to an optimum, then decreases sharply. | Higher temperatures increase kinetic energy, but excessive heat causes enzyme denaturation. |

| Presence of Co-solvents (e.g., DMSO, Methanol) | Can decrease the rate of hydrolysis. | Organic solvents can alter the enzyme's conformation and compete with water for binding to the active site. |

| Presence of Known Esterase Inhibitors | Decreases the rate of hydrolysis. | Inhibitors bind to the enzyme and reduce its catalytic efficiency. |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-FluoroAtorvastatin tert-Butyl Ester to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (temperature, solvent, catalyst) and rigorous monitoring via HPLC and NMR. For example:

- Temperature : Test ranges between 0–40°C to identify optimal kinetic conditions.

- Catalyst Load : Compare palladium-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) for fluorination efficiency.

- Purification : Use preparative HPLC with C18 columns (mobile phase: acetonitrile/water gradient) to isolate the tert-butyl ester .

- Purity Validation : Characterize intermediates via H/C NMR (δ 1.4 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure experimental reproducibility in synthesizing 2-FluoroAtorvastatin tert-Butyl Ester?

- Methodological Answer : Reproducibility hinges on:

- Standardized Protocols : Document reaction parameters (e.g., stirring speed, inert gas flow) in supplementary materials .

- Batch Consistency : Use identical reagent lots (e.g., anhydrous solvents from the same supplier) to minimize variability.

- Control Experiments : Include unfluorinated Atorvastatin tert-butyl ester as a reference for spectroscopic comparison .

- Data Sharing : Provide raw chromatograms and spectral data in open-access repositories for peer validation .

Advanced Research Questions

Q. How can contradictory data on the pharmacological activity of 2-FluoroAtorvastatin tert-Butyl Ester be resolved across studies?

- Methodological Answer : Discrepancies often arise from structural isomerism or assay conditions. Address them via:

- Structural Analysis : Use X-ray crystallography or NOE NMR to confirm the configuration of the fluorine substituent .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for enzyme inhibition studies).

- Computational Modeling : Perform DFT calculations to compare fluorinated vs. non-fluorinated analogs’ binding affinities to HMG-CoA reductase .

Q. What methodological approaches are recommended for studying the metabolic stability of 2-FluoroAtorvastatin tert-Butyl Ester in vitro?

- Methodological Answer : Use a tiered experimental design:

- Phase 1 : Incubate the compound with liver microsomes (human/rat) and quantify tert-butyl ester hydrolysis via LC-MS/MS.

- Phase 2 : Identify metabolites using UPLC-QTOF and compare degradation pathways to parent Atorvastatin .

- Controls : Include CYP3A4 inhibitors (e.g., ketoconazole) to assess enzyme-specific metabolism .

Q. How can researchers address conflicting reports on the stability of 2-FluoroAtorvastatin tert-Butyl Ester under varying storage conditions?

- Methodological Answer : Conduct a stability study with factorial design:

- Variables : Temperature (-20°C, 4°C, 25°C), humidity (60% vs. 90% RH), and light exposure.

- Analysis : Monitor degradation via HPLC-UV at 246 nm and track tert-butyl ester cleavage .

- Data Interpretation : Use Arrhenius plots to predict shelf-life and identify critical degradation thresholds .

Data Presentation & Analysis

Q. What are best practices for presenting spectroscopic and chromatographic data for 2-FluoroAtorvastatin tert-Butyl Ester in peer-reviewed publications?

- Methodological Answer : Follow these guidelines:

- Spectra : Annotate NMR peaks with δ values (e.g., tert-butyl at 1.4 ppm) and coupling constants () .

- Chromatograms : Include retention times, column specifications, and baseline resolution criteria (R > 1.5) .

- Supplementary Files : Upload raw data (e.g., .dx NMR files, .raw MS data) to repositories like Zenodo .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for fluorinated Atorvastatin analogs?

- Methodological Answer : Implement a modular SAR workflow:

- Step 1 : Synthesize analogs with fluorine at varying positions (e.g., ortho, meta) and retain tert-butyl ester.

- Step 2 : Test HMG-CoA reductase inhibition using a fluorescence-polarization assay (IC₅₀ calculations).

- Step 3 : Correlate electronic effects (Hammett σ values) with activity trends via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.